molecular formula C15H10F3N5O2 B13912899 Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No.: B13912899
M. Wt: 349.27 g/mol
InChI Key: LGXDFDDWDYUQTJ-UHFFFAOYSA-N
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Description

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as cyano, trifluoromethyl, and ester makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives, pyridine derivatives, and ethyl esters. Common synthetic routes could involve:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyridine core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the cyano and trifluoromethyl groups through nucleophilic substitution or other suitable reactions.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.

    Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or ester groups to corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group might yield an amine derivative, while ester hydrolysis could produce a carboxylic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Binding to cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their stability and bioactivity.

Uniqueness

Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyano, trifluoromethyl, and ester groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10F3N5O2

Molecular Weight

349.27 g/mol

IUPAC Name

ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C15H10F3N5O2/c1-2-25-14(24)10-8-21-23(13(10)15(16,17)18)11-4-3-9(7-19)22-12(11)5-6-20-22/h3-6,8H,2H2,1H3

InChI Key

LGXDFDDWDYUQTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(N3C2=CC=N3)C#N)C(F)(F)F

Origin of Product

United States

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